
Pamabrom
Übersicht
Beschreibung
Pamabrom ist eine Diuretika-Verbindung, die üblicherweise zur Behandlung von Blähungen, Schwellungen und Wassergewichtszunahme im Zusammenhang mit Menstruationssymptomen eingesetzt wird. Es ist eine Kombination aus zwei Komponenten: 8-Bromtheophyllin und 2-Amino-2-methyl-1-propanol . Der aktive diuretische Bestandteil in this compound ist 8-Bromtheophyllin, das durch Steigerung der Harnausscheidung wirkt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Pamabrom wird durch Kombination von 8-Bromtheophyllin und 2-Amino-2-methyl-1-propanol im Verhältnis 1:1 synthetisiert . Die Synthese umfasst die folgenden Schritte:
Herstellung von 8-Bromtheophyllin: Dies beinhaltet die Bromierung von Theophyllin, einem Xanthinderivat, unter Verwendung von Brom oder einem Brom enthaltenden Reagenz unter kontrollierten Bedingungen.
Kombination mit 2-Amino-2-methyl-1-propanol: Das 8-Bromtheophyllin wird dann mit 2-Amino-2-methyl-1-propanol kombiniert, um this compound zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch die Kombination der beiden Komponenten in großvolumigen Reaktoren unter kontrollierten Temperatur- und Druckbedingungen hergestellt. Die Mischung wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pamabrom unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Das Bromatom in 8-Bromtheophyllin kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.
Substitution: Die Aminogruppe in 2-Amino-2-methyl-1-propanol kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat können als Oxidationsmittel für die Oxidationsreaktionen verwendet werden.
Substitutionsreagenzien: Halogenierungsmittel oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden, die die Aminogruppe betreffen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 8-Bromtheophyllin zur Bildung von bromierten Xanthinderivaten führen .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Diuretika und Xanthinderivate betreffen.
Biologie: this compound wird in der Forschung im Zusammenhang mit der Nierenfunktion und dem Flüssigkeitshaushalt verwendet.
Medizin: Es wird auf seine Wirksamkeit bei der Behandlung von Erkrankungen untersucht, die mit Wasserretention und Blähungen verbunden sind.
Industrie: This compound wird bei der Formulierung von rezeptfreien Medikamenten zur Menstruationslinderung verwendet.
Wirkmechanismus
This compound übt seine Wirkung durch Steigerung der Harnausscheidung aus, was zur Reduzierung von Wasserretention und Blähungen beiträgt. Der Wirkstoff, 8-Bromtheophyllin, wirkt als schwaches Diuretikum, indem es die glomeruläre Filtration erhöht und möglicherweise die tubuläre Reabsorption beeinflusst. Dies führt zu einer erhöhten Ausscheidung von Natrium- und Chloridionen, was zu einer erhöhten Harnausscheidung führt .
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Mechanism of Action
Pamabrom is chemically characterized as a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . The diuretic effect is primarily attributed to 8-bromotheophylline, which is known to increase urine output by inhibiting the reabsorption of sodium in the kidneys. The secondary component, 2-amino-2-methyl-1-propanol, may also contribute to diuresis by affecting antidiuretic hormone release, although this remains under investigation .
Pharmacokinetic Studies
Recent research has developed a bioanalytical method for measuring this compound levels in human plasma using high-performance liquid chromatography (HPLC) with UV detection. This method was validated through a pharmacokinetic study involving a single oral dose of 25 mg of this compound combined with paracetamol and naproxen sodium. The study demonstrated the reliability of this method for assessing drug absorption and elimination profiles in clinical settings .
Clinical Applications
This compound is commonly used in combination with acetaminophen for treating dysmenorrhea (menstrual pain). A randomized, double-blind clinical trial assessed the efficacy of this compound in conjunction with other analgesics. The results indicated that both treatment combinations (this compound with naproxen sodium and paracetamol versus this compound with paracetamol and pyrilamine) provided similar pain relief outcomes, highlighting the effectiveness of this compound in managing menstrual discomfort without significant adverse effects .
Table 1: Clinical Trial Overview
Study Design | Treatment Combinations | Participants | Outcome Measures |
---|---|---|---|
Randomized, Double-blind | Naproxen Sodium + Paracetamol + this compound Paracetamol + Pyrilamine + this compound | 200 | Pain intensity reduction |
Duration | 3 menstrual cycles | Adverse events monitoring |
Safety and Side Effects
While generally well-tolerated, this compound has been associated with mild side effects such as headache and gastrointestinal disturbances. A case study reported a fixed drug eruption linked to this compound, underscoring the importance of monitoring for hypersensitivity reactions in susceptible individuals .
Broader Therapeutic Potential
Beyond its primary use for menstrual symptoms, this compound's diuretic properties may have applications in treating conditions associated with fluid retention. Its role as an adjunctive therapy in managing obesity-related edema or neurodegenerative diseases is an area of ongoing research .
Wirkmechanismus
Pamabrom exerts its effects by increasing urination, which helps reduce water retention and bloating. The active component, 8-bromotheophylline, acts as a weak diuretic by increasing glomerular filtration and potentially affecting tubular reabsorption. This leads to an increase in the excretion of sodium and chloride ions, resulting in increased urine output .
Vergleich Mit ähnlichen Verbindungen
Pamabrom kann mit anderen Diuretika-Verbindungen wie Furosemid und Hydrochlorothiazid verglichen werden:
Furosemid: Ein Schleifendiuretikum, das die Harnausscheidung signifikant erhöht und zur Behandlung von Ödemen und Bluthochdrucks eingesetzt wird.
Hydrochlorothiazid: Ein Thiaziddiuretikum, das zur Behandlung von Bluthochdruck und Ödemen eingesetzt wird.
This compound ist einzigartig in seiner Kombination aus 8-Bromtheophyllin und 2-Amino-2-methyl-1-propanol, die eine milde diuretische Wirkung bietet, die für die rezeptfreie Verwendung geeignet ist .
Ähnliche Verbindungen
- Furosemid
- Hydrochlorothiazid
- Chlorothiazid
- Spironolacton
This compound zeichnet sich durch seine spezifische Anwendung bei der Behandlung von Menstruationssymptomen und seine Verfügbarkeit als rezeptfreies Medikament aus .
Biologische Aktivität
Pamabrom, a diuretic compound primarily used for alleviating menstrual discomfort, consists of a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
This compound's primary active ingredient, 8-bromotheophylline , is a methylxanthine that exhibits diuretic properties. The mechanisms through which this compound operates include:
- Increased Glomerular Filtration Rate (GFR) : this compound enhances renal tubular permeability, leading to increased GFR and subsequent diuresis .
- Inhibition of Sodium Reabsorption : It inhibits sodium reabsorption in the proximal tubule, promoting sodium and water excretion .
- Antidiuretic Hormone Suppression : The presence of 2-amino-2-methyl-1-propanol may suppress antidiuretic hormone release from the posterior pituitary gland .
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximal Plasma Concentration | 2.5 mg/L at 0.78 h |
Mean Residence Time | 12 hours |
Half-life | 21.35 hours |
The pharmacokinetic properties such as volume of distribution and routes of elimination remain undetermined .
Clinical Applications
This compound is commonly utilized in over-the-counter medications for the relief of menstrual symptoms, often in combination with other analgesics like acetaminophen and naproxen sodium. A recent clinical trial evaluated its efficacy in treating primary dysmenorrhea:
- Study Design : Two drug combinations were tested:
- Test group: Naproxen sodium (220 mg), paracetamol (300 mg), this compound (25 mg).
- Control group: Paracetamol (500 mg), pyrilamine (15 mg), this compound (25 mg).
- Results : Both combinations were found to be equally effective in reducing dysmenorrheic pain among participants .
Case Studies
A notable case involved a patient who developed a fixed drug eruption after exposure to this compound. This highlights the potential for adverse reactions associated with its use, although such occurrences are rare .
Safety Profile
This compound is generally well-tolerated with minimal side effects. The most frequently reported adverse effects in clinical studies include mild headache and abdominal pain . Its safety profile makes it suitable for use in various populations, including those with menstrual discomfort.
Eigenschaften
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-04-2 | |
Record name | Pamabrom | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamabrom [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMABROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While primarily known for its diuretic action, studies suggest that Pamabrom might possess peripheral antinociceptive properties, potentially through the modulation of opioid receptors, nitric oxide signaling, and potassium channels [].
ANone: While both this compound and indomethacin display antinociceptive effects, their mechanisms differ. This compound's antinociception appears to involve the opioid receptor-NO-cGMP-K+ channels pathway and a biguanide-dependent mechanism. In contrast, indomethacin's effects were not affected by blocking these pathways, suggesting a different mechanism [].
ANone: The molecular formula of this compound is C11H18BrN5O3, and its molecular weight is 360.22 g/mol [, , ].
ANone: Spectroscopic analysis of this compound reveals a maximum absorbance (λmax) at 279 nm in distilled water []. This characteristic can be utilized for its detection and quantification.
ANone: Studies indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It shows less degradation under thermal and photolytic conditions [].
ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and stability of this compound. They do not delve into its catalytic properties, applications in catalysis, computational chemistry studies, or QSAR models.
ANone: The provided research papers do not offer detailed insights into the structure-activity relationships of this compound or its analogs.
ANone: While specific formulation strategies are not extensively discussed, the research emphasizes the importance of considering this compound's sensitivity to acidic, alkaline, and oxidative conditions during formulation development []. Employing appropriate packaging and storage conditions that minimize exposure to these factors can help preserve its stability.
ANone: The research does not specify the effective dose range of this compound. Dosage information is typically found on product labels or in clinical guidelines.
ANone: One study utilized a rat paw formalin test to assess the antinociceptive effects of this compound. The results suggested that locally administered this compound induced dose-dependent antinociception, potentially through the activation of the opioid receptor-NO-cGMP-K+ channels pathway [].
ANone: Clinical trials investigating the efficacy of this compound in combination with acetaminophen for primary dysmenorrhea have yielded mixed results, with some studies suggesting limited evidence of its effectiveness compared to other NSAIDs or placebo []. Further well-designed, randomized, controlled trials are needed to establish conclusive evidence.
ANone: The research does not delve into specific resistance mechanisms associated with this compound.
ANone: While generally considered safe, this compound may cause adverse effects like headache, gastritis, dyspepsia, diarrhea, and nausea []. It's important to note that this information is not a substitute for medical advice. Individuals should always consult with a healthcare professional for personalized guidance on medication use.
ANone: This document does not cover specific drug interactions. Consulting a healthcare professional or referring to reliable drug information resources is recommended for information on drug interactions.
ANone: The provided research primarily centers around analytical method development and validation for this compound quantification in various matrices. It doesn't cover topics like specific drug delivery systems, biomarkers, detailed environmental impacts, alternative drugs, or research infrastructure.
ANone: Researchers frequently utilize techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) [, , , , , , , , , , , ] and UV-Visible spectrophotometry [, , , , ] for the quantification of this compound in pharmaceutical formulations. These methods offer sensitivity, accuracy, and selectivity for analyzing this compound content.
ANone: The analytical methods discussed in the research papers are validated following the International Conference on Harmonization (ICH) guidelines. These validation procedures encompass assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , , , , , , , , , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.